N-[(3-methoxyphenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
Its structure features:
- A 3-methyl group on the triazolo-pyridine core.
- A sulfonamide bridge substituted with N-(3-methylphenyl) and N-(3-methoxyphenyl)methyl groups.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-16-6-4-8-19(12-16)26(14-18-7-5-9-20(13-18)29-3)30(27,28)21-10-11-22-24-23-17(2)25(22)15-21/h4-13,15H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHMREMVRYVVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC(=CC=C2)OC)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolo Ring: The triazolo ring can be synthesized by cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.
Pyridine Ring Formation: The pyridine ring is then fused to the triazolo ring through a series of condensation reactions involving aldehydes or ketones.
Sulfonamide Introduction: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chlorides in the presence of a base such as triethylamine.
Aromatic Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens, alkylating agents, Lewis acids.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the sulfonamide group is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their differentiating features are summarized below:
Pharmacological Activity Trends
- Electron-Withdrawing Groups (EWGs): Compounds with fluorine (e.g., P048-0262) or chlorine (e.g., 6f) exhibit enhanced target engagement, as seen in the IC50 = 2.24 µM for the 3-fluorobenzyl analog . These groups likely optimize interactions with enzymes like falcipain-2 in malaria parasites.
- Electron-Donating Groups (EDGs): The target compound’s methoxy and methyl groups may reduce metabolic clearance but could lower binding affinity compared to EWG-containing analogs .
- Substitution Position: The 3-methoxy group in the target compound versus 4-methoxy in 8c may alter steric hindrance or π-π stacking with biological targets.
Physicochemical Properties
- Melting Points: Chlorinated (6f: 179–181°C) and fluorinated analogs show higher melting points than methoxy-substituted compounds (8c: 168–169°C), suggesting stronger crystal lattice interactions due to halogens .
- Solubility: Methoxy groups generally improve aqueous solubility, but the target compound’s dual hydrophobic substituents (3-methylphenyl, 3-methoxyphenylmethyl) may offset this advantage .
Q & A
Q. How can alternative synthetic routes (e.g., microwave-assisted synthesis) improve efficiency?
- Methodology :
- Microwave Irradiation : Reduce reaction time from hours to minutes (e.g., cyclization at 150°C, 300 W) .
- Flow Chemistry : Enhance scalability using microreactors for exothermic steps (e.g., sulfonylation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
